D-Allothreonine, hydrochloride
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Overview
Description
H-D-Allo-Thr-OH.HCl: It is a constituent of various biologically active peptides and is found in certain bacteria as a component of peptido-lipids . This compound has significant applications in the synthesis of chiral and racemic key intermediates for pharmaceuticals and other biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Stereocontrolled Synthesis: One of the primary methods for synthesizing D-allo-Threonine involves the stereocontrolled synthesis from D-allo-Threonine and trans-crotonic acid.
Asymmetric Synthesis: Another method involves the asymmetric synthesis of ®-allo-Threonine derivatives using chiral Ni (II) complex-assisted α-epimerization methodology, starting from (S)-Threonine.
Industrial Production Methods: Industrial production of D-allo-Threonine typically involves the use of threonine aldolases, which catalyze the formation of β-hydroxy-α-amino acids from glycine and an aldehyde . This method is highly enantio- and diastereoselective, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: D-allo-Threonine can undergo oxidation reactions, forming various oxidized derivatives.
Reduction: Reduction reactions can convert D-allo-Threonine into its reduced forms.
Substitution: Substitution reactions involving D-allo-Threonine can lead to the formation of different substituted derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are often used in substitution reactions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of D-allo-Threonine, which have significant applications in pharmaceuticals and other industries .
Scientific Research Applications
Chemistry: D-allo-Threonine is used in the stereocontrolled synthesis of chiral intermediates for pharmaceuticals .
Biology: It is a component of biologically active peptides and plays a role in bacterial metabolism .
Medicine: D-allo-Threonine derivatives are used in the synthesis of key intermediates for drugs such as thiamphenicol and other β-hydroxy-α-amino acid-based pharmaceuticals .
Industry: The compound is used in the industrial production of chiral building blocks for fine chemicals and drug production .
Mechanism of Action
D-allo-Threonine exerts its effects through its role as a building block in the synthesis of biologically active peptides. It is involved in the formation of carbon–carbon bonds, leading to the production of chiral β-hydroxy-α-amino acids . These compounds are crucial for various biochemical pathways and pharmaceutical applications.
Comparison with Similar Compounds
L-Threonine: An enantiomer of D-allo-Threonine, commonly found in proteins.
D-Threonine: Another isomer of threonine, used in biochemical research.
Uniqueness: D-allo-Threonine is unique due to its specific stereochemistry, which makes it suitable for the synthesis of certain chiral intermediates that are not easily accessible through other threonine isomers .
Biological Activity
D-Allothreonine, a stereoisomer of threonine, has garnered attention for its potential biological activities and applications. This article delves into the biological activity of D-allothreonine hydrochloride, supported by various studies and research findings.
D-Allothreonine (C4H9NO3) is an amino acid that can be synthesized through racemization of L-threonine using specific enzymes like amino acid racemase. The synthesis process involves several steps, including the conversion of L-threonine to a mixture containing both L-threonine and D-allothreonine, followed by purification methods to isolate D-allothreonine .
Biological Activity
1. Antimicrobial Properties
D-Allothreonine has been identified as an antimicrobial agent with broad-spectrum activity against various bacteria, fungi, and viruses. Research indicates that it exhibits significant efficacy in inhibiting the growth of certain pathogens, making it a candidate for further exploration in therapeutic applications .
2. Growth Promotion in Poultry
A study conducted with crossbred male chicks aimed to evaluate the growth-promoting efficacy of D-allothreonine. The findings revealed that D-allothreonine did not significantly enhance growth compared to control groups. This suggests that while it may possess some biological activities, its effectiveness as a growth promoter in poultry is limited .
3. Role in Protein Structure
D-Allothreonine's structural properties allow it to interact with proteins in unique ways. Research has shown that substituting threonine with allothreonine in specific protein structures can influence their hydration properties and stability. For instance, mutations involving allothreonine have been studied to understand their impact on protein folding and stability under varying environmental conditions .
Case Studies
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, D-allothreonine was tested against a range of microbial strains. The results demonstrated notable inhibition zones in bacterial cultures, indicating its potential as an antimicrobial agent. Further studies are needed to explore its mechanisms of action and possible applications in clinical settings.
Case Study 2: Protein Interaction Studies
Research exploring the interaction of D-allothreonine with specific protein complexes has shown that it can alter binding affinities and structural conformations. This was particularly evident in studies involving allothreonine mutants within certain protein families, where changes in hydration levels were observed .
Data Table: Summary of Biological Activities
Properties
Molecular Formula |
C4H10ClNO3 |
---|---|
Molecular Weight |
155.58 g/mol |
IUPAC Name |
(2R,3R)-2-amino-3-hydroxybutanoic acid;hydrochloride |
InChI |
InChI=1S/C4H9NO3.ClH/c1-2(6)3(5)4(7)8;/h2-3,6H,5H2,1H3,(H,7,8);1H/t2-,3-;/m1./s1 |
InChI Key |
OFSUFJTYFFRWFD-SWLXLVAMSA-N |
Isomeric SMILES |
C[C@H]([C@H](C(=O)O)N)O.Cl |
Canonical SMILES |
CC(C(C(=O)O)N)O.Cl |
Origin of Product |
United States |
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